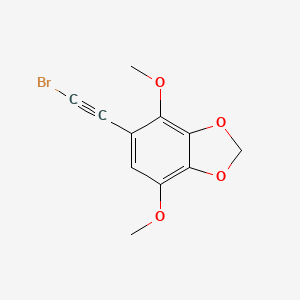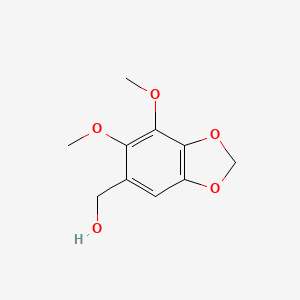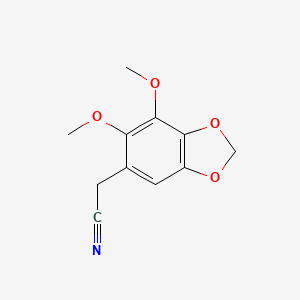![molecular formula C30H38N4S B7880410 N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea](/img/structure/B7880410.png)
N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N’-[(9S)-cinchonan-9-yl]thiourea: is a complex organic compound that combines the structural features of adamantane and cinchona alkaloids. Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while cinchona alkaloids are naturally occurring compounds with significant pharmacological properties. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Adamantane Derivative Preparation:
Starting Material: Adamantane
Reaction: Functionalization of adamantane to introduce a thiourea group.
Conditions: Typically involves the use of thiourea and a suitable catalyst under controlled temperature and pressure conditions.
-
Cinchona Alkaloid Derivative Preparation:
Starting Material: Cinchona alkaloid (e.g., quinine)
Reaction: Functionalization to introduce a reactive group that can form a bond with the adamantane derivative.
Conditions: May involve multiple steps including protection and deprotection of functional groups, and the use of reagents like acyl chlorides or isocyanates.
-
Coupling Reaction:
Reaction: Coupling of the functionalized adamantane and cinchona alkaloid derivatives.
Conditions: Typically carried out in an inert atmosphere using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods:
Scale-Up: The synthetic route can be scaled up for industrial production by optimizing reaction conditions, using continuous flow reactors, and employing automated synthesis techniques.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives of the compound, potentially introducing hydroxyl or carbonyl groups.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms of the compound, potentially converting carbonyl groups to alcohols.
-
Substitution:
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Products: Substituted derivatives where specific functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products:
Oxidized Derivatives: Hydroxylated or carbonylated forms.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Various functionalized forms depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its rigid structure makes it suitable for incorporation into polymers and other materials to improve their mechanical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: Its unique structure allows it to be used as a molecular probe in studying biological systems.
Medicine:
Pharmacological Activity: The compound may exhibit antiviral, antibacterial, or anticancer properties, making it a candidate for drug development.
Drug Delivery: Its stability and functional groups make it suitable for use in drug delivery systems.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Additives: Enhances the properties of polymers used in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Binding: The compound may bind to specific enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Cellular Uptake: The compound’s structure allows it to be efficiently taken up by cells, where it can exert its effects.
Comparison with Similar Compounds
N-1-adamantyl-N’-phenylthiourea:
N-1-adamantyl-N’-benzylthiourea:
N-1-adamantyl-N’-cyclohexylthiourea:
Uniqueness:
Combination of Adamantane and Cinchona Alkaloid: The unique combination of these two moieties in a single molecule imparts distinct chemical and biological properties not found in other similar compounds.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4S/c1-2-22-18-34-10-8-23(22)14-27(34)28(25-7-9-31-26-6-4-3-5-24(25)26)32-29(35)33-30-15-19-11-20(16-30)13-21(12-19)17-30/h2-7,9,19-23,27-28H,1,8,10-18H2,(H2,32,33,35)/t19?,20?,21?,22?,23?,27?,28-,30?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEKKKKVGBEIOA-ZKZBRXMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide](/img/structure/B7880382.png)
![[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7880389.png)


![6-Ethynyl-4-methoxybenzo[d][1,3]dioxole](/img/structure/B7880400.png)


![4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B7880434.png)
